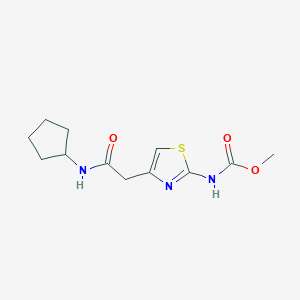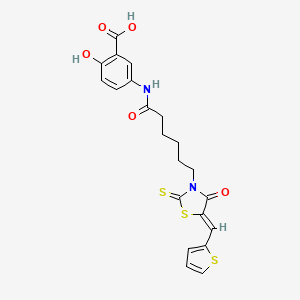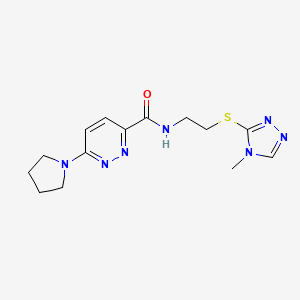
1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide is involved in the synthesis of various biologically active compounds. It serves as a precursor in the synthesis of diverse heterocyclic compounds with antimicrobial properties. For example, its derivatives have been utilized in the synthesis of iso-thiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their significant biological activities. Microwave-assisted synthesis techniques have been applied to these compounds, offering advantages such as higher yields and shorter reaction times compared to conventional methods (Youssef, Azab & Youssef, 2012). Furthermore, the compound has been used as a starting material in the facile synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, showcasing its versatility in producing a variety of biologically active structures (Darwish, 2014).
Biological and Pharmacological Research
In the realm of pharmacological research, derivatives of 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide have been synthesized and evaluated for their biological activities. For instance, these derivatives have been tested as potential antimicrobial agents against various bacteria and fungi, with some showing promising results (Sarvaiya, Gulati & Patel, 2019). Moreover, novel derivatives containing this compound have been synthesized and assessed for their inhibitory activities against c-Met kinase, an important target in cancer treatment, demonstrating moderate to good antitumor activities (Liu et al., 2020).
Propiedades
IUPAC Name |
1-methyl-6-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-16-11(17)7-6-10(15-16)12(18)14-8-2-4-9(5-3-8)21(13,19)20/h2-7H,1H3,(H,14,18)(H2,13,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQQEXMZRWTRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2638667.png)



![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)


![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)


![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)